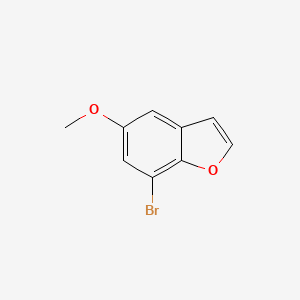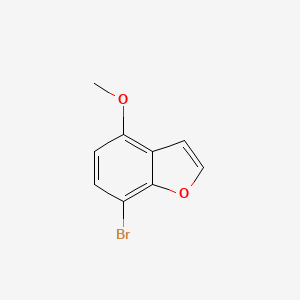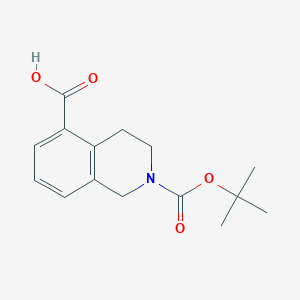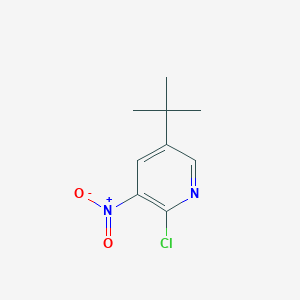
3-Isopropylbenzoyl chloride
概要
説明
3-Isopropylbenzoyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropyl group at the third position. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoyl chloride can be synthesized through the chlorination of 3-isopropylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-isopropylbenzoic acid and thionyl chloride into a reactor, maintaining optimal temperature and pressure conditions to ensure efficient conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 3-Isopropylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 3-isopropylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts acylation.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and toluene.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-Isopropylbenzoic Acid: Formed from hydrolysis.
科学的研究の応用
3-Isopropylbenzoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into drug development often employs this compound for creating novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which 3-isopropylbenzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create complex molecules with desired functionalities.
類似化合物との比較
Benzoyl Chloride: The parent compound, lacking the isopropyl group.
4-Isopropylbenzoyl Chloride: Similar structure but with the isopropyl group at the fourth position.
2-Isopropylbenzoyl Chloride: Isopropyl group at the second position.
Uniqueness: 3-Isopropylbenzoyl chloride is unique due to the position of the isopropyl group, which can influence the reactivity and steric properties of the compound. This positional isomerism can lead to different reaction outcomes and product distributions compared to its 2- and 4-isopropyl counterparts.
特性
IUPAC Name |
3-propan-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQOURMQVWTWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624336 | |
| Record name | 3-(Propan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325770-58-9 | |
| Record name | 3-(Propan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














